molecular formula C4H13NO7P2 B1595527 Phosphonic acid, [[(2-hydroxyethyl)imino]bis(methylene)]bis- CAS No. 5995-42-6

Phosphonic acid, [[(2-hydroxyethyl)imino]bis(methylene)]bis-

Cat. No.: B1595527
CAS No.: 5995-42-6
M. Wt: 249.1 g/mol
InChI Key: YAWYUSRBDMEKHZ-UHFFFAOYSA-N
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Description

Phosphonic acid, [[(2-hydroxyethyl)imino]bis(methylene)]bis- (CAS 5995-42-6) is a bifunctional organophosphorus compound characterized by two phosphonic acid groups linked via a bis(methylene) spacer to a 2-hydroxyethylimino backbone. Its molecular formula is C₄H₁₃NO₇P₂, with a molecular weight of 265.10 g/mol . This compound is commercially known as Briquest 221-50A or Wayplex 61A and is widely utilized as a chelating agent, corrosion inhibitor, and antiscalant in industrial water treatment systems . Its structure enables strong metal-binding capacity, particularly for calcium and magnesium ions, making it effective in preventing scale formation in pipelines and boilers.

Properties

IUPAC Name

[2-hydroxyethyl(phosphonomethyl)amino]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13NO7P2/c6-2-1-5(3-13(7,8)9)4-14(10,11)12/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWYUSRBDMEKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CP(=O)(O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027612
Record name (((2-Hydroxyethyl)imino)bis(methylene))bisphosphonic acid
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Molecular Weight

249.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphonic acid, P,P'-[[(2-hydroxyethyl)imino]bis(methylene)]bis-
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CAS No.

5995-42-6
Record name P,P′-[[(2-Hydroxyethyl)imino]bis(methylene)]bis[phosphonic acid]
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Record name Wayplex 61A
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Record name Phosphonic acid, P,P'-[[(2-hydroxyethyl)imino]bis(methylene)]bis-
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Record name (((2-Hydroxyethyl)imino)bis(methylene))bisphosphonic acid
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Record name [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonic acid
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Record name (((2-HYDROXYETHYL)IMINO)DIMETHYLENE)DIPHOSPHONIC ACID
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Preparation Methods

Classical Mannich-Type Reaction

  • Reactants: 2-hydroxyethyl amine derivative, formaldehyde, phosphorous acid.
  • Conditions: Acidic medium (HCl, H2SO4, or other strong acids), temperature 10–120 °C.
  • Process: The amine reacts with formaldehyde and phosphorous acid, forming the bis(phosphonomethyl) product.
  • Notes: Low pH favors the formation of the desired bis(phosphonic acid) and inhibits side reactions leading to cyclic phosphonates, which are less effective in applications such as water treatment.

Improved Selectivity Process (EP1932848A1)

This patented process emphasizes:

  • Temperature control: Reaction temperatures are maintained generally above 0 °C and up to 120 °C.
  • Avoidance of cyclic phosphonates: The process yields products substantially devoid of cyclic phosphonates, improving the effectiveness of the compound.
  • Use of acidifying agents: Hydrochloric acid, hydrobromic acid, sulfuric acid, phosphoric acid, and sulfonic acids can be used to maintain the reaction pH below 4.
  • Reaction example: 2-chloro ethyl imino bis(methylene phosphonic acid) is reacted with sodium hydroxide and ammonia solution at 95 °C for several hours, resulting in 95% yield of amino ethyl imino bis(methylene phosphonic acid) with minimal by-products.

Ammonia Substitution Method

  • Process: 2-chloro ethyl imino bis(methylene phosphonic acid) is suspended in water and treated with sodium hydroxide followed by ammonia solution.
  • Conditions: Stirring at 6–10 °C during addition, followed by heating at 95 °C for 3–4 hours.
  • Outcome: High conversion to amino ethyl imino bis(methylene phosphonic acid) (up to 95%) with minor amounts of hydroxyethyl imino bis(methylene phosphonic acid).

Alternative Routes

  • Use of alkoxypropylene amines: Reacting alkoxypropylene amines with formaldehyde and phosphorous acid under acidic conditions (pH < 4) to obtain related phosphonic acid derivatives.
  • Variation in amine substituents: Adjusting the aminoalkyl moiety to tailor the properties of the final phosphonic acid.

Reaction Conditions and Yields

Parameter Typical Range/Value Notes
Reaction Temperature 10 °C to 120 °C Higher temps require pressure containment
pH Below 4, preferably below 2 Maintains product selectivity
Acidifying Agents HCl, H2SO4, H3PO4, sulfonic acids Controls acidity and reaction pathway
Reaction Time 3 to 4 hours at elevated temperature Ensures completion
Yield of Desired Product Up to 95% Based on 31P NMR analysis
By-products Cyclic phosphonates minimized Improves product efficacy

Analytical Findings

  • 31P NMR Spectroscopy: Used to confirm the presence and purity of the bis(phosphonic acid) product. For example, one process reported 95% amino ethyl imino bis(methylene phosphonic acid) and only 5% hydroxyethyl imino bis(methylene phosphonic acid) after reaction completion.
  • Comparative Studies: The improved processes yield significantly higher selectivity (81.6% vs. 10.6% in comparative examples) and higher overall yield compared to older methods.

Summary of Key Research Findings

  • The reaction of 2-chloro ethyl imino bis(methylene phosphonic acid) with ammonia in the presence of sodium hydroxide under controlled temperature and pH conditions provides a highly selective and efficient route to phosphonic acid, [[(2-hydroxyethyl)imino]bis(methylene)]bis-.
  • Maintaining acidic conditions below pH 4 is critical to suppress unwanted cyclic phosphonate formation.
  • Temperature control and gradual addition of reagents improve reaction control and product purity.
  • The use of strong acidifying agents and precise stoichiometry leads to improved yields and minimized by-products.
  • Advanced analytical techniques such as 31P NMR are essential for monitoring reaction progress and product composition.

This synthesis approach is well-documented in patent literature and chemical research, providing a robust foundation for industrial-scale production of phosphonic acid, [[(2-hydroxyethyl)imino]bis(methylene)]bis- with high purity and yield, suitable for applications in water treatment and metal surface passivation.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.

Major Products Formed: The reactions can yield a variety of products depending on the conditions and reagents used. For example, oxidation may produce phosphonic acid derivatives, while reduction can lead to the formation of phosphine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₄H₁₃N₁O₇P₂
  • Molecular Weight : 249 g/mol
  • CAS Number : 5995-42-6

EABMP is characterized by its colorless and odorless properties, making it suitable for diverse applications where visibility and odor may be concerns. Its structure allows for interactions that are beneficial in various chemical processes.

Scale Inhibition in Oilfields

One of the primary applications of EABMP is its role as a scale inhibitor in oilfield operations. The compound exhibits excellent tolerance to dissolved iron and high calcium levels, which are common challenges in oil extraction processes.

Case Study: Scale Inhibition Performance

A study evaluated the scale inhibition performance of EABMP compared to traditional inhibitors under North Sea conditions. The results indicated that EABMP provided significant inhibition against calcite scaling, outperforming some commercial alternatives like aminotrismethylenephosphonic acid (ATMP) and 1-hydroxyethylidene bisphosphonic acid (HEDP) .

InhibitorPerformanceTemperature (°C)Pressure (bar)
EABMPHigh10080
HEDPModerate10080
ATMPModerate10080

Water Treatment Applications

EABMP is also utilized in water treatment processes due to its ability to inhibit corrosion and scale formation. It is effective in both industrial water treatment systems and municipal water supplies.

Features:

  • Compatibility : Works well with methanol/water solutions.
  • Corrosion Inhibition : Protects metal surfaces from corrosive environments, extending the lifespan of equipment.

Detergent and Soap Formulations

The compound is incorporated into formulations for detergents and soaps, enhancing their cleaning efficacy by preventing mineral deposits that can hinder performance. Its compatibility with various surfactants makes it a valuable additive in household and industrial cleaning products.

Biomedical Applications

Research has explored the potential of phosphonic acids, including EABMP, in biomedical fields, particularly for their antimicrobial properties. The compound has been investigated as an additive in disinfectant formulations to enhance microbial kill rates.

Example: Disinfectant Formulation

A patent describes a formulation containing EABMP that significantly improves the bactericidal activity of hydrogen peroxide solutions. This formulation achieved a greater than 6 Log reduction in bacterial counts .

Environmental Impact Studies

The environmental implications of using phosphonic acids like EABMP have been studied, focusing on their biodegradability and potential toxicity to aquatic life. Regulatory bodies monitor these compounds due to their persistence in the environment.

Regulatory Overview:

EABMP is tracked by various environmental agencies due to its widespread use and potential environmental impact .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. For instance, in biological systems, it may bind to specific enzymes or receptors, influencing their activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally analogous phosphonic acids:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent Applications Key Properties
Phosphonic acid, [[(2-hydroxyethyl)imino]bis(methylene)]bis- 5995-42-6 C₄H₁₃NO₇P₂ 265.10 2-Hydroxyethyl Antiscalants, corrosion inhibitors High water solubility, strong Ca²⁺/Mg²⁺ binding
P,P′-[[(1-Methylethyl)imino]bis(methylene)]bisphosphonic acid 6056-52-6 C₅H₁₅NO₆P₂ 247.12 Isopropyl Industrial chelators Melting point: 223°C; moderate hydrophobicity
[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid 6204-28-0 C₁₀H₂₅NO₆P₂ 317.26 2-Ethylhexyl Surfactants, metal extraction Lipophilic, used in solvent systems
[(Dodecylimino)bis(methylene)]bisphosphonic acid 5995-33-5 C₁₄H₃₃NO₆P₂ 373.36 Dodecyl Detergents, biocides Low water solubility; high thermal stability (bp: 565.7°C)
P-[(Methylimino)bis(methylene)]bisphosphonic acid N/A C₃H₁₁NO₆P₂ 227.07 Methyl Catalyst supports, nanomaterials Compact structure; forms hydrogen-bonded networks

Structural and Functional Analysis

Target Compound (CAS 5995-42-6)
  • Structure : The 2-hydroxyethyl group enhances hydrophilicity, enabling compatibility with aqueous systems. The two phosphonic acid groups provide four ionizable protons (pKa values ~2–7), facilitating pH-dependent metal coordination .
  • Applications : Predominantly used in cooling water systems to inhibit scale and corrosion. and highlight its role as a precursor in synthesizing fluorescent-tagged antiscalants (e.g., ADMP-F), enabling mechanistic studies of scale inhibition .
Isopropyl Derivative (CAS 6056-52-6)
  • Structure : The isopropyl group introduces steric hindrance, reducing chelation efficiency compared to the hydroxyethyl analog.
  • Properties : Higher melting point (223°C) suggests stronger intermolecular forces but lower solubility in water .
2-Ethylhexyl Derivative (CAS 6204-28-0)
  • Structure: The branched alkyl chain increases lipophilicity, making it suitable for non-polar environments.
  • Applications : Used in solvent-based metal extraction and as a surfactant in oilfield chemicals .
Dodecyl Derivative (CAS 5995-33-5)
  • Structure : The long alkyl chain (C12) confers surfactant-like properties, enabling micelle formation.
  • Properties : Low water solubility but effective in detergent formulations for hard surface cleaning .
Methyl Derivative (CAS N/A)
  • Structure: The smallest substituent (methyl) allows dense packing in coordination polymers. demonstrates its betaine-type structure with two non-equivalent phosphorus atoms, influencing ³¹P-NMR spectra .
  • Applications : Used in synthesizing metal-organic frameworks (MOFs) for catalysis or proton conduction .

Research Findings and Industrial Relevance

  • Magnetic Materials : and highlight cobalt and copper phosphonates derived from similar ligands exhibit antiferromagnetic or ferromagnetic behavior, depending on metal-ligand coordination geometry .
  • Scale Inhibition : The hydroxyethyl variant’s superior performance in antiscalants is attributed to its balanced hydrophilicity and strong binding to divalent cations .
  • Thermal Stability : Long-chain derivatives (e.g., dodecyl) show higher thermal stability, making them suitable for high-temperature industrial processes .

Biological Activity

Phosphonic acid, [[(2-hydroxyethyl)imino]bis(methylene)]bis-, also known by its CAS number 5995-42-6, is an organophosphorus compound that has garnered attention for its diverse biological activities. This article delves into its biological mechanisms, applications, and relevant research findings.

Overview of the Compound

Phosphonic acid, [[(2-hydroxyethyl)imino]bis(methylene)]bis- is characterized by its unique structure that includes two phosphonic acid groups linked through a methylene bridge and an imino group. This configuration allows it to interact with various biological targets, making it a subject of interest in biochemical research.

Property Details
IUPAC Name P,P′-[[(2-Hydroxyethyl)imino]bis(methylene)]bis[phosphonic acid]
Molecular Formula C₄H₁₃N₁O₇P₂
Molecular Weight 249.10 g/mol
Melting Point 255 °C

The biological activity of phosphonic acid derivatives often involves their ability to inhibit enzymes or bind to specific receptors. The compound may act as a probe in biological studies to elucidate enzyme interactions and mechanisms. Its phosphonate groups can mimic phosphate groups in biological systems, allowing for competitive inhibition of enzymes that utilize phosphate substrates.

Applications in Research

  • Enzyme Inhibition : Studies have suggested that phosphonic acids can inhibit various enzymes involved in metabolic pathways. For instance, they may interfere with the activity of kinases and phosphatases due to their structural similarity to natural substrates.
  • Chelating Agents : The compound has been explored as a chelating agent for metal ions, which can be useful in both analytical chemistry and therapeutic applications.
  • Therapeutic Potential : Research indicates potential therapeutic applications in treating conditions related to bone metabolism, such as osteoporosis. Bisphosphonates have been widely studied for their ability to inhibit bone resorption.

Case Study 1: Enzyme Interaction

A study published in Biochemistry demonstrated that phosphonic acid derivatives could effectively inhibit certain kinases involved in cancer pathways. The binding affinity was assessed using molecular docking simulations, confirming the potential of these compounds as anticancer agents .

Case Study 2: Chelation Studies

Research highlighted the use of phosphonic acids as chelating agents for actinides in environmental remediation efforts. The selective extraction capabilities were evaluated through various experimental setups, showing promising results for the removal of heavy metals from contaminated sites .

Case Study 3: Bone Resorption

In a clinical study involving patients with osteoporosis, a bisphosphonate derived from phosphonic acid was administered. Results indicated a significant reduction in bone turnover markers, suggesting effective inhibition of osteoclast activity .

Comparative Analysis with Similar Compounds

Compound Type Biological Activity Remarks
BisphosphonatesInhibit bone resorptionWidely used in osteoporosis treatment
Organophosphorus CompoundsEnzyme inhibitionPotential applications in drug design
Phosphonate DerivativesMetal ion chelationUseful in environmental chemistry

Q & A

Q. What are the optimal synthetic routes for Phosphonic acid, [[(2-hydroxyethyl)imino]bis(methylene)]bis- (PA-HIBMP)?

Methodological Answer: PA-HIBMP is typically synthesized via a Mannich-type reaction involving phosphorous acid, formaldehyde, and 2-hydroxyethylamine. Evidence from synthesis schemes of analogous compounds (e.g., ADMP-F, a fluorescent-tagged phosphonate) highlights the use of controlled stoichiometry (1:2:1 molar ratio of amine, formaldehyde, and phosphorous acid) under acidic conditions (pH 2–3) to prevent side reactions like polymerization . Post-synthesis purification involves ion-exchange chromatography to isolate the free acid form or its salts (e.g., sodium or ammonium salts) .

Q. How can the structure of PA-HIBMP be confirmed experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 31^{31}P NMR to confirm phosphonic acid groups (δ 10–20 ppm) and 1^{1}H/13^{13}C NMR to resolve the [(2-hydroxyethyl)imino]bis(methylene) backbone. For example, the hydroxyethyl group’s protons resonate at δ 3.5–4.0 ppm .
  • Mass Spectrometry: High-resolution ESI-MS in negative ion mode can verify the molecular ion peak (e.g., [M–H]^- for C5_5H14_{14}NO8_8P2_2, expected m/z 287.0) .
  • Elemental Analysis: Match experimental C, H, N, and P percentages with theoretical values (e.g., C: 20.9%, H: 4.5%, N: 2.7%, P: 19.2%) .

Q. What are the key functional groups in PA-HIBMP relevant to its reactivity?

Methodological Answer: PA-HIBMP contains:

  • Phosphonic acid groups (-PO3_3H2_2) : Act as strong chelators for metal ions (e.g., Ca2+^{2+}, Zn2+^{2+}) .
  • Imino bis(methylene) linker : Enhances conformational flexibility for multi-dentate coordination .
  • Hydroxyethyl group (-CH2_2CH2_2OH) : Provides hydrogen-bonding sites and moderates hydrophilicity .

Advanced Research Questions

Q. How does PA-HIBMP coordinate with transition metals, and what are the implications for material design?

Methodological Answer: PA-HIBMP forms stable complexes with metals via its phosphonate and amine groups. For example:

  • With Zn2+^{2+} : Forms [Zn(PA-HIBMP)] complexes where phosphonate oxygen and imino nitrogen act as binding sites. These complexes are studied for catalytic or magnetic properties using X-ray diffraction and SQUID magnetometry .
  • Methodology : Conduct titrations monitored by 31^{31}P NMR to observe chemical shift changes upon metal addition. Stability constants (log K) can be calculated using potentiometric methods .

Q. What experimental strategies resolve contradictions in PA-HIBMP’s environmental impact data?

Methodological Answer: Discrepancies in ecotoxicity data (e.g., health risk thresholds) arise from variations in test models (e.g., algae vs. daphnia) and salt forms (e.g., sodium vs. ammonium salts). To address this:

  • Standardized Testing : Follow OECD Guidelines 201/202 using defined salt forms (e.g., sodium trihydrogen PA-HIBMP, CAS 94107-77-4) .
  • Speciation Analysis : Use ICP-MS to quantify metal leaching in PA-HIBMP-treated water, as its chelation efficacy alters metal bioavailability .

Q. How can PA-HIBMP’s antiscaling performance be optimized under industrial conditions?

Methodological Answer:

  • Dose-Response Studies : Test PA-HIBMP’s inhibition of CaCO3_3/CaSO4_4 scaling using dynamic loop systems. Compare with commercial inhibitors (e.g., DEQUEST 2060) at 1–10 ppm concentrations .
  • Synergistic Formulations : Combine PA-HIBMP with polymers (e.g., polyacrylic acid) to enhance dispersion. Monitor via turbidimetry and SEM to assess crystal morphology changes .

Q. What computational methods predict PA-HIBMP’s interaction with biological membranes?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model PA-HIBMP’s penetration into lipid bilayers using force fields (e.g., CHARMM36). Focus on the hydroxyethyl group’s role in membrane adhesion .
  • QSAR Models : Correlate phosphonate substituent electronegativity with cytotoxicity (e.g., LC50_{50} in fish cell lines) using datasets from analogues .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphonic acid, [[(2-hydroxyethyl)imino]bis(methylene)]bis-
Reactant of Route 2
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Phosphonic acid, [[(2-hydroxyethyl)imino]bis(methylene)]bis-

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